N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide
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Overview
Description
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a pyrimidine ring substituted with ethylamino and methyl groups, connected to a phenyl ring, which is further linked to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-chloro-4,6-dimethylpyrimidine, the ethylamino group is introduced via nucleophilic substitution.
Coupling with Aniline Derivative: The intermediate pyrimidine compound is then coupled with an aniline derivative, such as 4-aminophenyl-3,4-dimethylbenzamide, using a coupling agent like 2,6-lutidine and (O-(benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) TBTU.
Final Product Formation: The final product is obtained after purification steps, including recrystallization and chromatography, to ensure the desired compound’s purity and structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated reactors and continuous flow systems to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on various cell lines and biological pathways.
Chemical Research: The compound serves as a model molecule for studying complex organic reactions and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine ring and benzamide moiety may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Molecular docking studies and in vitro assays can provide insights into the exact mechanism and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride
- Thiazole Derivatives : Compounds containing thiazole rings, such as dabrafenib and dasatinib, which are used in medicinal chemistry for their biological activities .
Uniqueness
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide is unique due to its specific combination of a pyrimidine ring with ethylamino and methyl substitutions, coupled with a benzamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H25N5O |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C22H25N5O/c1-5-23-20-13-16(4)24-22(27-20)26-19-10-8-18(9-11-19)25-21(28)17-7-6-14(2)15(3)12-17/h6-13H,5H2,1-4H3,(H,25,28)(H2,23,24,26,27) |
InChI Key |
BGHZFSIRNMHHLW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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